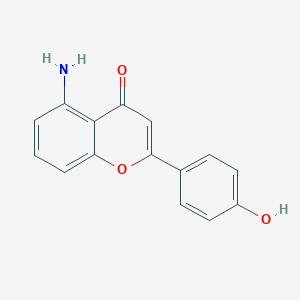
5-Amino-2-(4-hydroxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a compound of significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a hydroxyphenyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one-4-one.
Reduction: Formation of 2-(4-hydroxyphenyl)-5-amino-4H-1-benzopyran-4-amine.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(4-hydroxyphenyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for skin-lightening agents. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar benzopyran structure but differ in their substitution patterns and biological activities.
2-(4-Hydroxyphenyl)ethanol: This compound has a similar hydroxyphenyl group but lacks the benzopyran ring system.
3-(4-Hydroxyphenyl)amino)propanoic acid: This compound contains a hydroxyphenyl group and an amino group but differs in its overall structure and applications.
Uniqueness
5-Amino-2-(4-hydroxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
129974-42-1 |
|---|---|
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
5-amino-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2 |
InChI-Schlüssel |
YYEHVLMUHQDZMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Synonyme |
4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















